molecular formula C25H22Cl2N2O5 B12015884 2-Ethoxy-4-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 769150-32-5

2-Ethoxy-4-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12015884
CAS No.: 769150-32-5
M. Wt: 501.4 g/mol
InChI Key: SKOGPDSENXLDPT-RWPZCVJISA-N
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Preparation Methods

Chemical Reactions Analysis

2-Ethoxy-4-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Ethoxy-4-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors The compound may inhibit or activate these targets, leading to various biological effects

Comparison with Similar Compounds

Similar compounds to 2-Ethoxy-4-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate include:

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical and biological properties.

Properties

CAS No.

769150-32-5

Molecular Formula

C25H22Cl2N2O5

Molecular Weight

501.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C25H22Cl2N2O5/c1-3-32-19-9-6-17(7-10-19)24(30)29-28-15-16-5-12-22(23(13-16)33-4-2)34-25(31)20-11-8-18(26)14-21(20)27/h5-15H,3-4H2,1-2H3,(H,29,30)/b28-15+

InChI Key

SKOGPDSENXLDPT-RWPZCVJISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OCC

Origin of Product

United States

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